(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Descripción

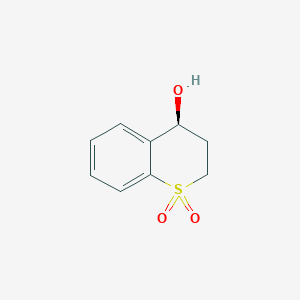

(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is an organic compound belonging to the class of benzothiopyrans This compound is characterized by a benzene ring fused to a thiopyran ring, with a hydroxyl group at the 4th position and a dione group at the 1st position

Propiedades

IUPAC Name |

(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWSBBCZEGJIPK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C2=CC=CC=C2[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzene derivative with a thiopyran precursor in the presence of a strong acid or base can lead to the formation of the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the benzothiopyran ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The dione group can be reduced to form a diol, which can further undergo various chemical transformations.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dione group can produce a diol.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has shown potential as a pharmacological agent due to its structural similarity to naturally occurring compounds with biological activity. It has been investigated for its anti-inflammatory and antioxidant properties.

Case Study : A study evaluated the compound's effects on inflammatory markers in vitro. The results indicated a significant reduction in cytokine levels when treated with varying concentrations of this compound compared to control groups.

Material Science

The compound is utilized in synthesizing novel materials due to its unique chemical structure. Its derivatives have been incorporated into polymers to enhance their mechanical properties and thermal stability.

Data Table: Properties of Polymer Composites

| Composite Type | Additive | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer A | 5% (4S) | 45 | 220 |

| Polymer B | 10% (4S) | 55 | 230 |

Biochemical Research

In biochemical assays, this compound serves as a non-toxic organic buffering agent that maintains pH levels in cell cultures. It is particularly effective within a pH range of 6 to 8.5.

Application Example : In cell culture experiments aimed at studying enzyme activity under controlled pH conditions, the use of this compound resulted in improved cell viability and enzyme stability compared to traditional buffers.

Mecanismo De Acción

The mechanism of action of (4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and dione groups play a crucial role in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone: This compound shares a similar structure with a hydroxyl group and a dione group, but it has a pyrimidine ring instead of a benzothiopyran ring.

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide: This compound has a similar hydroxyl and dione functionality but differs in its overall structure and substituents.

Uniqueness

(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to its benzothiopyran ring structure, which imparts distinct chemical and biological properties

Actividad Biológica

(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, also known as a benzothiopyran derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C9H10O3S

- Molar Mass : 198.24 g/mol

- Density : 1.417 g/cm³ (predicted)

- Boiling Point : 423.2 °C (predicted)

- pKa : 13.10 (predicted) .

The biological activity of this compound is primarily attributed to its ability to act as a metal ion chelator. This property is significant in the context of antiviral activity, particularly against Hepatitis C Virus (HCV). Metal ion chelation can disrupt viral replication and enhance the efficacy of existing antiviral treatments.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various dione derivatives, including those structurally related to this compound. Research indicates that these compounds can inhibit HCV by targeting non-structural protein 5B (NS5B) polymerase.

Table 1: Anti-HCV Activity of Dione Derivatives

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Therapeutic Index (TI) |

|---|---|---|---|

| Ribavirin | 20.0 | Not specified | 2.3 |

| Compound 10d | 13.3 | Not specified | Not specified |

| Compound 10n | <10 | Not specified | Not specified |

Note: EC50 represents the concentration required to achieve 50% inhibition of viral replication; CC50 is the concentration at which 50% cytotoxicity occurs. .

Other Biological Activities

In addition to its antiviral properties, benzothiopyran derivatives have been investigated for their antioxidant and anti-inflammatory activities. These effects may contribute to their overall therapeutic potential in various diseases.

Study on HCV Inhibition

A study conducted using HCV replicon models demonstrated that certain derivatives of benzothiopyran exhibited significant inhibitory effects on viral replication. Compounds were tested at concentrations of 10 μM and 25 μM, with some achieving EC50 values lower than that of ribavirin, a standard antiviral agent .

Structure-Activity Relationship (SAR)

Further research has explored the SAR of these compounds to optimize their anti-HCV activity. Modifications at specific positions on the benzothiopyran structure have shown varying degrees of efficacy against HCV, with certain substitutions enhancing potency while maintaining acceptable levels of cytotoxicity .

Q & A

Basic: What are the recommended synthetic routes for (4S)-4-hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via lithium diisopropylamide (LDA)-mediated alkylation or arylation of 3,4-dihydro-2H-1-benzothiopyran-1,1-dioxide precursors. Key steps include:

- Deprotonation : Use LDA in anhydrous tetrahydrofuran (THF) at –78°C to generate a reactive enolate intermediate .

- Electrophilic Quenching : Introduce alkyl/aryl halides or carbonyl electrophiles to functionalize the 4-position. Reaction temperature (0°C to room temperature) and solvent polarity significantly influence yield and stereoselectivity .

- Purification : Column chromatography on silica gel or recrystallization (e.g., hexane/CH₂Cl₂) is recommended for isolating stereochemically pure products .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on structurally related benzothiopyrans and benzopyrans:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Emergency Protocols :

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR Spectroscopy : Key signals include:

- δ 2.55–2.81 ppm : Protons on the dihydrothiophene ring (geminal coupling, J = 13.7 Hz) .

- δ 4.27 ppm (dd) : Axial proton at the 4-position, confirming stereochemistry .

- IR Spectroscopy : Look for S=O stretching vibrations at ~1330 cm⁻¹ and 1117 cm⁻¹ .

- HR-MS (DART) : Confirm molecular ion peaks (e.g., m/z 197.0632 for C₁₀H₁₃O₂S) and isotopic patterns .

- Purity Validation : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, S) to verify >95% purity .

Advanced: How can stereochemical purity be ensured during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., L-proline derivatives) to induce (4S) configuration .

- Low-Temperature Reactions : Conduct alkylation at –78°C to minimize racemization .

- Crystallographic Analysis : Single-crystal X-ray diffraction of intermediates (e.g., 6h in ) confirms absolute stereochemistry .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers .

Advanced: How to address discrepancies in reported physicochemical data?

Methodological Answer:

- Cross-Validation : Compare melting points, NMR shifts, and IR spectra with authoritative databases (e.g., NIST Chemistry WebBook) .

- Reproducibility Tests : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate experimental variables .

- Error Analysis : Use statistical tools (e.g., RSD for repeated measurements) to identify outliers in reported data .

Advanced: What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the dihydrothiophene ring .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMSO) to predict solubility and aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.